Bis(o-cresyl) p-Cresyl Phosphate-d7
Description
Contextualization of Cresyl Phosphates within Organophosphate Ester Chemistry
Cresyl phosphates are a significant subgroup of aryl phosphate (B84403) esters, which are organophosphate esters containing aryl groups. industrialchemicals.gov.au Specifically, tricresyl phosphate (TCP) is a well-known example, representing a mixture of three isomeric organophosphate compounds. wikipedia.org These compounds are synthesized from cresol (B1669610) (a mixture of ortho-, meta-, and para-isomers of methylphenol) and a phosphorus source like phosphorus oxychloride or phosphoric acid. wikipedia.org The different isomers (ortho, meta, para) of the cresyl group lead to a variety of TCP isomers, each with potentially different properties. wikipedia.org
Cresyl phosphates, like other OPEs, have found extensive application as flame retardants and plasticizers, particularly in PVC plastics, lacquers, and varnishes. wikipedia.orgwikipedia.org They are also utilized as antiwear additives in lubricants. wikipedia.org The specific properties and applications of cresyl phosphates can be influenced by the isomeric composition of the cresyl groups. For instance, commercial TCP is often a complex mixture of different isomers. wikipedia.org
Role of Bis(o-cresyl) p-Cresyl Phosphate-d7 in Contemporary Chemical and Environmental Research
This compound is a deuterated form of a specific cresyl phosphate isomer. medchemexpress.com Deuterium (B1214612) is a stable, heavy isotope of hydrogen. medchemexpress.com The incorporation of deuterium into molecules like Bis(o-cresyl) p-Cresyl Phosphate creates a labeled compound that is chemically similar to its non-labeled counterpart but has a higher mass. medchemexpress.com
This key difference makes this compound exceptionally valuable as an internal standard in analytical chemistry, particularly in mass spectrometry (MS) based methods. nih.govscioninstruments.com In quantitative analysis, internal standards are used to correct for variations and potential losses of the analyte during sample preparation and analysis, thereby improving the accuracy and reliability of the results. nih.govscioninstruments.com
Given the increasing concern over the environmental presence and potential health effects of OPEs, accurate quantification of these compounds in various matrices such as water, soil, and biological tissues is crucial for environmental monitoring and risk assessment. researchgate.netacs.org The use of deuterated internal standards like this compound in methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) allows for more precise and reliable measurement of cresyl phosphates and other related OPEs in complex environmental samples. nih.govnih.gov
Historical and Evolving Research Landscapes for Aryl Phosphate Esters
The history of aryl phosphate esters dates back to the mid-19th century, with the synthesis of tricresyl phosphate reported in 1854. wikipedia.org However, their commercial significance grew substantially in the mid-20th century. In the 1950s, production of tricresyl phosphate and triphenyl phosphate saw a significant increase, driven by their use as plasticizers and as additives in gasoline. epa.gov
The research landscape for aryl phosphate esters has evolved considerably over time. Early research focused on their synthesis and industrial applications. google.comepa.gov For example, methods were developed to produce these esters by reacting phenolic compounds with phosphorus oxychloride. google.com
In the latter half of the 20th century and into the 21st century, the focus of research has shifted towards understanding the environmental fate, transport, and potential toxicity of these compounds. acs.orgmdpi.com This shift was prompted by the widespread detection of OPEs in the environment and concerns about their potential as persistent organic pollutants. researchgate.net More recent research has concentrated on the development of advanced analytical methods for their detection and quantification, the study of their metabolic pathways, and their potential health effects. nih.govnih.gov The development and use of isotopically labeled standards like this compound is a direct result of this evolution in research, addressing the need for highly accurate data in environmental and toxicological studies. nih.govlcms.cz
Interactive Data Table: Properties of Cresyl Phosphate Isomers
| Property | Tri-o-cresyl phosphate | Tri-p-cresyl phosphate |
| Molecular Formula | C21H21O4P | C21H21O4P |
| Molecular Weight | 368.4 g/mol nih.gov | 368.4 g/mol nih.gov |
| Physical Description | Colorless to pale-yellow, odorless liquid or solid nih.gov | Crystalline solid nih.gov |
| Solubility in Water | Virtually insoluble wikipedia.org | Insoluble nih.gov |
| Primary Use | Plasticizer, flame retardant, lubricant additive wikipedia.org | Plasticizer, lubricant nih.gov |
Properties
Molecular Formula |
C₂₁H₁₄D₇O₄P |
|---|---|
Molecular Weight |
375.41 |
Synonyms |
Phosphoric Acid Bis(2-methylphenyl) 4-Methylphenyl Ester-d7 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling of Bis O Cresyl P Cresyl Phosphate D7
Chemical Synthesis Pathways for Bis(o-cresyl) p-Cresyl Phosphate (B84403) Isomers
The general synthesis of tricresyl phosphates involves the reaction of cresol (B1669610) (a mixture of ortho-, meta-, and para-isomers) with a phosphorylating agent. wikipedia.orgatamanchemicals.com The dominant industrial method for producing organophosphates is the alcoholysis of phosphorus oxychloride (POCl₃). wikipedia.org
To synthesize a specific unsymmetrical isomer such as Bis(o-cresyl) p-Cresyl Phosphate, a controlled reaction using specific starting materials is necessary. The primary pathway involves the reaction of two equivalents of ortho-cresol (o-cresol) and one equivalent of para-cresol (p-cresol) with phosphorus oxychloride. mst.dk This reaction is typically performed in the presence of a catalyst, such as aluminum trichloride (B1173362) or magnesium chloride, to facilitate the esterification. wikipedia.org The reaction proceeds via the stepwise substitution of the chlorine atoms on POCl₃ by the cresyl groups.
An alternative, though less common, approach involves reacting the cresol mixture with phosphoric acid or phosphorus pentachloride. atamanchemicals.com However, the use of POCl₃ offers better control over the reaction. The production of specific isomers requires high-purity synthetic cresols as starting materials. mst.dk The reaction conditions, including temperature and reaction time, must be carefully controlled to minimize the formation of unwanted side products and other isomers.
| Phosphorylating Agent | Starting Cresols | Typical Catalyst | Key Considerations |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | 2 eq. o-cresol (B1677501), 1 eq. p-cresol (B1678582) | AlCl₃ or MgCl₂ | Dominant industrial method; offers good control. wikipedia.org |
| Phosphoric Acid (H₃PO₄) | o-cresol and p-cresol mixture | None (high temp) | Can lead to dehydration and formation of poly-phosphoric acids. wikipedia.org |
| Phosphorus Pentachloride (PCl₅) | o-cresol and p-cresol mixture | None | An early method for TCP synthesis. wikipedia.org |
Methodologies for Deuterium (B1214612) Incorporation and Site-Specific Labeling
The synthesis of the target compound requires the preparation of deuterated p-cresol (p-cresol-d7) as a key intermediate. The "-d7" designation indicates that all seven non-labile hydrogen atoms on the p-cresol molecule (four on the aromatic ring and three on the methyl group) are replaced with deuterium.
Several methods exist for incorporating deuterium into organic molecules:
Catalytic Hydrogen-Deuterium (H/D) Exchange: This is a common and efficient method. It involves treating the substrate (p-cresol) with a deuterium source, most commonly deuterium oxide (D₂O), in the presence of a transition metal catalyst. nih.gov Palladium on carbon (Pd/C) is a highly effective catalyst for such exchanges. nih.gov To avoid the handling of explosive D₂ gas, it can be generated in situ from the reaction of aluminum with D₂O. nih.gov
Acid/Base Catalyzed Exchange: H/D exchange can also be facilitated under acidic or basic conditions at elevated temperatures. acs.org For aromatic compounds, this often requires harsh conditions. A method using a base like potassium hydroxide (B78521) in a deuterated solvent such as DMSO-d₆ can be effective. acs.org
Stepwise Synthesis: This approach involves building the molecule from smaller, commercially available deuterated starting materials. researchgate.net While offering high specificity, this can be a more complex and costly route.
For the preparation of p-cresol-d7 (B584137), a catalytic H/D exchange using D₂O is a practical approach. Once the deuterated intermediate is synthesized and its isotopic enrichment is confirmed, it is used in the phosphorylation reaction described in section 2.1. Specifically, two equivalents of o-cresol would be reacted with one equivalent of p-cresol-d7 and phosphorus oxychloride to yield the final product, Bis(o-cresyl) p-Cresyl Phosphate-d7.
Structural Elucidation and Isotopic Purity Verification of Deuterated Analogues
After synthesis, it is critical to verify the chemical structure, confirm the position of the deuterium labels, and determine the isotopic purity of the final compound. A combination of spectroscopic techniques is typically employed for this purpose. rsc.orgrsc.org
Structural Elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the molecular structure of organophosphorus compounds. nih.govacs.org
¹H NMR: In the spectrum of this compound, the signals corresponding to the p-cresyl group should be absent or significantly diminished, confirming successful deuteration.
³¹P NMR: The phosphorus nucleus provides a distinct signal whose chemical shift is highly sensitive to the attached ester groups, confirming the formation of the phosphate ester. researchgate.net
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment, thus verifying the site of labeling. nih.govsigmaaldrich.com
Isotopic Purity Verification:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is the definitive method for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, HRMS can distinguish between the desired fully deuterated product (d7) and any lower-level isotopologues (d0 to d6) that may be present. rsc.orgrsc.org
Quantitative NMR (qNMR): While less precise than HRMS for high levels of enrichment, ¹H NMR can provide an estimate of isotopic purity by comparing the integral of any residual proton signals on the labeled part of the molecule to the integrals of protons on the unlabeled portions. nih.gov
| Analytical Technique | Purpose | Information Obtained |
|---|---|---|
| ¹H NMR | Structural Confirmation & Purity Estimate | Confirms absence of protons at labeled sites. rsc.orgrsc.org |
| ³¹P NMR | Structural Confirmation | Verifies phosphate ester structure. nih.govacs.org |
| ²H NMR | Structural Confirmation | Directly detects deuterium atoms and confirms their location. nih.govsigmaaldrich.com |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity Verification | Provides precise isotopic distribution and calculates enrichment percentage. nih.govresearchgate.net |
Scale-Up Considerations for Research and Analytical Standard Production
Transitioning the synthesis of an analytical standard from a small laboratory scale (milligrams) to a larger production scale (grams to kilograms) requires careful planning and process optimization. nuvisan.comselvita.com While standards like this compound are typically needed in smaller quantities, the principles of scale-up ensure safety, reproducibility, and quality. chemdiv.com
Key considerations include:
Process Safety and Optimization: A laboratory synthesis route may not be suitable for larger scales. The process must be evaluated and optimized for safety, removing hazardous reagents and minimizing exothermic events that are difficult to control in large reactors. selvita.comlabmanager.comcriver.com
Equipment: Scale-up involves moving from standard laboratory glassware to specialized equipment such as jacketed glass reactors, which allow for precise temperature control over a wide range (-40 °C to +150 °C). selvita.comcriver.com
Purification Strategy: Purification methods must also be scalable. While laboratory-scale purification often relies on column chromatography, at a larger scale, techniques like distillation, recrystallization, and preparative HPLC are more practical and efficient. nuvisan.comchemdiv.com The goal is often to develop a chromatography-free route. criver.com
Analytical Controls: Robust analytical methods must be in place to monitor the reaction and ensure the final product meets stringent purity specifications. labmanager.com This includes in-process controls and final quality control analysis.
Reproducibility: The scaled-up process must be robust and reproducible, consistently delivering a product of high chemical and isotopic purity. criver.com This requires well-defined standard operating procedures and a thorough understanding of critical process parameters.
For analytical standard production, the primary driver is not cost reduction but achieving the highest possible purity and quality. Therefore, investment in high-purity starting materials and advanced purification techniques is justified to ensure the reliability of the final standard.
Advanced Analytical Methodologies Utilizing Bis O Cresyl P Cresyl Phosphate D7
Principles and Applications of Deuterated Internal Standards in Quantitative Analysis
Deuterated internal standards are synthetic versions of an analyte where one or more hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com The fundamental principle behind their use is that a deuterated standard will behave almost identically to its non-labeled counterpart (the analyte) during sample preparation, chromatography, and ionization in a mass spectrometer. aptochem.com This co-elution and similar chemical behavior allow the deuterated standard to effectively compensate for variations and losses that can occur at any stage of the analytical process, from extraction to detection. texilajournal.comscispace.com
The key to their effectiveness in quantitative analysis, particularly with mass spectrometry, is the mass difference. The mass spectrometer can distinguish between the analyte and the deuterated internal standard based on their different masses, even though they may not be separated chromatographically. aptochem.com By adding a known amount of the deuterated standard to a sample before any processing steps, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the analyte's concentration with high accuracy. clearsynth.com This technique, known as isotope dilution, corrects for matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample—which is a common problem in complex environmental and biological matrices. clearsynth.comspeciation.net
Applications of deuterated internal standards like Bis(o-cresyl) p-Cresyl Phosphate-d7 include:
Environmental Monitoring: Quantifying trace levels of pollutants like organophosphate flame retardants in water, soil, sediment, and air. nih.govmdpi.com
Biological Monitoring: Measuring the concentration of chemicals and their metabolites in biological samples such as blood, urine, and tissue. texilajournal.comuzh.ch
Food Safety: Detecting and quantifying contaminants in food products.
Pharmaceutical Analysis: In drug development and metabolism studies to ensure accurate measurements of drug concentrations. medchemexpress.com
State-of-the-Art Mass Spectrometry Techniques
Mass spectrometry (MS) is the primary detection method used with deuterated internal standards due to its sensitivity and specificity. texilajournal.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed for the analysis of semi-volatile compounds like cresyl phosphates. faa.govnih.gov
Ionization Mechanisms and Fragmentation Pathways
In GC-MS , Electron Ionization (EI) is a common ionization technique for organophosphates. In EI, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum, a pattern of fragment ions, serves as a "fingerprint" for compound identification. For tricresyl phosphates, the molecular ion may be observed, but characteristic fragment ions resulting from the loss of cresyl groups are often more prominent and are used for quantification.
In LC-MS/MS , electrospray ionization (ESI) is a widely used soft ionization technique that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation. For enhanced specificity, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion (e.g., the protonated molecule of the analyte) is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are specific to the analyte's structure and are used for quantification, which significantly reduces background noise and interferences.
While specific fragmentation data for this compound is not widely published, the fragmentation of tricresyl phosphate (B84403) isomers generally involves the cleavage of the phosphate ester bonds. The deuterated standard would be expected to follow the same fragmentation pathways as the non-deuterated analyte, with the fragment ions showing a corresponding mass shift due to the deuterium atoms.
Quantitative Performance Metrics: Sensitivity, Selectivity, and Dynamic Range
The use of this compound as an internal standard significantly enhances the quantitative performance of analytical methods.
Sensitivity: The ability to detect and quantify low concentrations of an analyte is crucial. Modern GC-MS and LC-MS/MS instruments can achieve very low limits of detection (LOD) and quantification (LOQ) for organophosphate esters, often in the nanogram per liter (ng/L) to picogram per liter (pg/L) range in water samples and low nanogram per gram (ng/g) in solid samples. nih.govtandfonline.com For example, methods for related compounds have reported LOQs ranging from 0.01 to 5.0 ng/g in sediment. nih.gov
Selectivity: This refers to the ability to distinguish the analyte from other compounds in the sample. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide excellent selectivity. By monitoring specific precursor-to-product ion transitions, the interference from matrix components is minimized. uzh.ch
Dynamic Range: This is the concentration range over which the method is accurate and precise. The use of an isotope-labeled internal standard helps to ensure a wide linear dynamic range, often spanning several orders of magnitude. Calibration curves for organophosphate esters typically show excellent linearity with correlation coefficients (R²) greater than 0.99. acs.org
Table 1: Typical Quantitative Performance Data for Organophosphate Ester Analysis using Isotope Dilution Mass Spectrometry
| Performance Metric | Typical Value/Range | Reference |
|---|---|---|
| Limit of Quantification (LOQ) | 0.01 - 5.0 ng/g (sediment) | nih.gov |
| Linearity (R²) | > 0.99 | acs.org |
| Recovery | 70% - 130% | nih.govacs.org |
| Relative Standard Deviation (RSD) | < 15% | tandfonline.com |
Chromatographic Separation Techniques and Optimization for Complex Matrices
The separation of isomeric compounds like tricresyl phosphates is a significant analytical challenge. nj.govnih.gov Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques used for this purpose.
For GC analysis , a DB-5MS column or similar non-polar to mid-polar stationary phase is often used. nih.gov The temperature program of the GC oven is optimized to achieve the best possible separation of the different TCP isomers. The use of a programmed temperature vaporization (PTV) inlet can allow for the injection of larger sample volumes, thereby improving sensitivity. sci-hub.se
For LC analysis , reversed-phase (RP) chromatography is the most common approach. sielc.com Columns with C18 or similar stationary phases are used with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com Gradient elution, where the mobile phase composition is changed during the analytical run, is often necessary to separate compounds with a wide range of polarities and to resolve isomeric mixtures. sielc.com
Optimization for complex matrices involves minimizing the co-elution of interfering compounds from the sample matrix with the analytes of interest. This is achieved through a combination of effective sample preparation and fine-tuning of the chromatographic conditions.
Sample Preparation Protocols for Environmental and Biological Samples
The goal of sample preparation is to extract the analytes of interest from the sample matrix, concentrate them, and remove interfering substances before instrumental analysis. The choice of method depends on the sample type.
Water Samples: Solid-phase extraction (SPE) is a widely used technique for extracting organophosphate esters from water. mdpi.comacs.org The water sample is passed through a cartridge containing a solid sorbent that retains the analytes. The analytes are then eluted with a small volume of an organic solvent.
Solid Samples (e.g., soil, sediment, dust): Common extraction techniques include:
Ultrasonic-assisted extraction (UAE): The sample is mixed with a solvent and subjected to ultrasonic waves to enhance extraction efficiency. nih.gov
Accelerated solvent extraction (ASE): This technique uses elevated temperatures and pressures to increase the speed and efficiency of the extraction process.
Soxhlet extraction: A classic method involving continuous extraction with a cycling solvent. nih.gov
After extraction, a "clean-up" step is often required to remove co-extracted matrix components that could interfere with the analysis. This can be done using techniques like solid-phase extraction or gel permeation chromatography (GPC).
Table 2: Common Sample Preparation Techniques for Organophosphate Analysis
| Sample Type | Extraction Method | Clean-up Method | Reference |
| Water | Solid-Phase Extraction (SPE) | Not always required | mdpi.comacs.org |
| Sediment/Soil | Ultrasonic-assisted Extraction (UAE), Microwave-assisted Extraction (MAE) | Solid-Phase Extraction (SPE), Silica Gel Column | mdpi.com |
| Dust | Soxhlet Extraction, UAE | Florisil or Silica Adsorbents | nih.gov |
| Biological Tissues | Liquid-Liquid Extraction, QuEChERS | Solid-Phase Extraction (SPE) | texilajournal.com |
Quality Assurance and Quality Control Frameworks in Trace Analysis
A robust quality assurance/quality control (QA/QC) program is essential for generating reliable and defensible data in trace analysis. epa.gov The use of deuterated internal standards like this compound is a cornerstone of such a framework. epa.gov
Key QA/QC elements include:
Method Blanks: A clean sample matrix that is processed and analyzed in the same way as the actual samples. This is used to check for contamination during the analytical procedure.
Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analytes of interest. The recovery of the analytes in the LCS is used to assess the accuracy of the method.
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): An aliquot of a sample is spiked with a known amount of the analytes. This is used to evaluate the effect of the sample matrix on the analytical method. However, when using isotope dilution, the internal standard corrects for matrix effects in every sample, so MS/MSD may not be necessary. epa.gov
Internal Standard Recoveries: The recovery of this compound is monitored in every sample. Acceptance criteria are set for these recoveries (e.g., 50-150%), and if a sample falls outside this range, it may indicate a problem with the sample preparation or analysis for that specific sample. ca.gov
Calibration Standards: A series of standards of known concentrations are analyzed to create a calibration curve, which is used to quantify the analyte in the samples.
Certified Reference Materials (CRMs): When available, CRMs are analyzed to provide an independent assessment of the accuracy of the entire analytical method. rsc.org
By implementing these QA/QC measures, laboratories can ensure the high quality of their analytical results and provide data that is reliable for its intended purpose, whether it be for regulatory compliance, environmental risk assessment, or scientific research.
Environmental Fate, Transport, and Degradation Mechanisms of Cresyl Phosphate Esters
Environmental Partitioning Behavior Across Media (Air, Water, Soil, Sediment, Biota)
The environmental distribution of cresyl phosphate (B84403) esters, including Bis(o-cresyl) p-Cresyl Phosphate, is governed by their physicochemical properties, primarily their low water solubility and high octanol-water partition coefficient (log K_ow). These characteristics indicate a strong tendency for these compounds to associate with organic matter in various environmental compartments.
When released into the environment, cresyl phosphates are expected to partition primarily to soil and sediment. nih.gov Their low water solubility and high adsorption to particulate matter mean that in aquatic systems, they will rapidly adsorb onto suspended solids and settle into the sediment, with minimal amounts remaining dissolved in the water column. who.int
The lipophilic nature of these compounds is indicated by their high log K_ow values, which for tricresyl phosphate is reported to be 5.1. who.int The calculated log K_ow for the tri-o-cresyl phosphate isomer is even higher at 6.34. uzh.ch This suggests a high potential for bioaccumulation in organisms. Bioconcentration factors (BCF) measured in laboratory studies for TCP in several fish species ranged from 165 to 2768. who.int However, the depuration is relatively rapid, with half-lives ranging from 25.8 to 90 hours upon cessation of exposure. who.int
In the atmosphere, tricresyl phosphates can exist in both the vapor phase and adsorbed to particulate matter. mst.dk Their removal from the air occurs through dry deposition (settling) and wet deposition (rainfall). mst.dk
Table 1: Environmental Partitioning Data for Tricresyl Phosphate (TCP) Isomers
| Parameter | Value | Compound | Reference |
|---|---|---|---|
| log K_ow | 5.1 | Tricresyl phosphate (mixed isomers) | who.int |
| log K_ow | 6.34 (calculated) | Tri-o-cresyl phosphate | uzh.ch |
| Bioconcentration Factor (BCF) | 165 - 2768 | Tricresyl phosphate (mixed isomers) | who.int |
| Depuration Half-life in Fish | 25.8 - 90 hours | Tricresyl phosphate (mixed isomers) | who.int |
Abiotic Degradation Pathways
Abiotic degradation processes, including photolysis and hydrolysis, contribute to the transformation of cresyl phosphate esters in the environment, although at varying rates.
Photolytic Degradation Processes and Kinetics
Photolytic degradation, the breakdown of compounds by light, can be a relevant pathway for tricresyl phosphates in the environment. In the atmosphere, vapor-phase TCP is expected to degrade by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 26 hours. mst.dk
In aqueous environments, the photodegradation of TCP follows pseudo-first-order kinetics. nih.gov The process can be influenced by various water constituents. For instance, the presence of nitrate (B79036) (NO₃⁻) and iron (III) ions (Fe³⁺) can promote the photochemical loss of TCP, while humic acid can have an inhibitory effect. nih.gov The primary mechanism involves the generation of carbon-centered radicals. nih.gov
Hydrolytic Stability and Hydrolysis Product Identification
Hydrolysis is a significant abiotic degradation pathway for cresyl phosphate esters. These compounds are generally stable in neutral and acidic media at normal temperatures but are readily hydrolyzed in alkaline conditions. who.int The neutral hydrolysis half-life for TCP at pH 7 and 25°C is estimated to be about one month, with the rate increasing in more alkaline waters. mst.dk Another estimation suggests a half-life of 96 days for abiotic degradation in general. who.int
The primary products of hydrolysis are dicresyl phosphates and the corresponding cresol (B1669610) isomers. who.int For example, the hydrolysis of Bis(o-cresyl) p-Cresyl Phosphate would be expected to yield o,p-dicresyl phosphate and o-cresol (B1677501), or o,o-dicresyl phosphate and p-cresol (B1678582).
Table 2: Abiotic Degradation Data for Tricresyl Phosphate (TCP)
| Degradation Process | Half-life | Conditions | Reference |
|---|---|---|---|
| Atmospheric Photolysis | ~26 hours | Reaction with hydroxyl radicals | mst.dk |
| Aqueous Hydrolysis | ~1 month | pH 7, 25°C | mst.dk |
| Abiotic Degradation | 96 days | General | who.int |
Biotic Transformation and Biodegradation by Microbial Communities
Biotic processes, particularly microbial degradation, are the dominant mechanisms for the breakdown of cresyl phosphate esters in the environment.
Microbial Consortia and Enzyme-Mediated Pathways
Cresyl phosphates are readily biodegradable in environments with active microbial populations. In sewage sludge, the biodegradation of TCP is rapid, with a half-life of 7.5 hours and up to 99% degradation within 24 hours. who.int In river water, biodegradation is also rapid and can be almost complete within five days. who.int Studies have shown that the ortho isomer of TCP may degrade slightly faster than the meta or para isomers. who.int
A variety of microbial species have been identified as capable of degrading TCP isomers. A novel microbial consortium, designated ZY1, was found to completely degrade tri-o-cresyl phosphate (ToCP), tri-p-cresyl phosphate (TpCP), and tri-m-cresyl phosphate (TmCP) within 36, 24, and 12 hours, respectively. nih.gov This consortium included bacteria from the genera Sphingobacterium, Variovorax, and Flavobacterium. nih.gov Another study identified Brevibacillus brevis as capable of degrading TCP isomers, with removal rates of 93.91% for tri-p-cresyl phosphate, 82.91% for tri-m-cresyl phosphate, and 53.92% for tri-o-cresyl phosphate within five days. nih.gov
The degradation process is primarily mediated by intracellular enzymes. nih.gov Key enzymes implicated in the biodegradation of TCPs include cytochrome P450, NADPH-cytochrome P450 reductase, and phosphatases. nih.govcityu.edu.hk These enzymes facilitate the primary degradation pathways of hydrolysis and hydroxylation. nih.gov
Identification of Biotransformation Products
The biodegradation of cresyl phosphate esters proceeds through a stepwise process, leading to the formation of various intermediate products. The primary metabolic pathways are hydrolysis and hydroxylation. nih.gov
Hydrolysis involves the cleavage of the ester bonds, resulting in the formation of dicresyl phosphates and, subsequently, monocresyl phosphates and cresols. who.int For instance, the biodegradation of tri-p-cresyl phosphate in an activated sludge system led to the identification of p-hydroxybenzoic acid as a major metabolite. nih.gov
Hydroxylation, mediated by enzymes like cytochrome P450, can also occur, leading to the addition of hydroxyl groups to the aromatic rings. nih.gov Furthermore, recent research has identified demethylation as a novel degradation pathway for TCPs in organisms, which can lead to the formation of triphenyl phosphate (TPHP) as a metabolite. cityu.edu.hk One study identified twelve new intermediates from the biodegradation of TCP, highlighting the complexity of the transformation processes. cityu.edu.hk
Table 3: Identified Biotransformation Products of Tricresyl Phosphate (TCP) Isomers
| Parent Compound | Biotransformation Product | Pathway | Reference |
|---|---|---|---|
| Tricresyl phosphate (TCP) | Dicresyl phosphates | Hydrolysis | who.int |
| Tricresyl phosphate (TCP) | Cresols | Hydrolysis | who.int |
| Tri-p-cresyl phosphate | p-Hydroxybenzoic acid | Hydrolysis & Oxidation | nih.gov |
| TCP Isomers | Hydroxylated TCPs | Hydroxylation | nih.gov |
| TCP Isomers | Triphenyl phosphate (TPHP) | Demethylation | cityu.edu.hk |
Long-Range Atmospheric and Aqueous Transport Dynamics
The potential for long-range transport is a key factor in the environmental risk assessment of any chemical. For cresyl phosphate esters, their physicochemical properties govern their movement through the atmosphere and aquatic systems.
Once released into the atmosphere, tricresyl phosphate is expected to degrade by reacting with photochemically produced hydroxyl radicals. mst.dk The estimated half-life for this vapor-phase reaction is about 26 hours. mst.dk The partitioning of organophosphate esters (OPEs) between the gas and particle phases is a critical determinant of their environmental fate, including their transport potential. nih.gov Hydrophobic OPEs tend to be absorbed into the organic phase of atmospheric particles, while hydrophilic ones are more likely to partition into the aqueous phase. nih.gov The presence of OPEs in the atmosphere in both gaseous and particulate-adsorbed forms allows for their long-range transport, leading to widespread environmental contamination. nih.govresearchgate.net For instance, OPEs have been detected in remote regions, far from their primary sources. researchgate.net Atmospheric particle deposition and air-sea exchange are significant processes that influence the transport of OPEs in marine environments. acs.org
In aqueous environments, the low water solubility and high adsorption capacity of TCPs mean they rapidly adsorb onto sediment and soil particles. who.intmst.dk This strong adsorption to soil and sediment limits their mobility and the likelihood of leaching into groundwater. mst.dkmst.dk Biodegradation is the primary degradation pathway in aerobic waters and soil. mst.dk However, the transport of some OPEs can be facilitated by their water solubility. For example, triethyl phosphate (TEP), with its higher water solubility, can be transported with river plumes and diluted by mixing with oceanic waters. acs.org Studies have shown that enhanced aqueous secondary formation of OPEs can occur, particularly in winter, and is strongly dependent on the aerosol water content. nih.gov
Modeling Environmental Distribution and Persistence
Modeling is a critical tool for predicting the environmental distribution and persistence of chemicals like cresyl phosphate esters. These models use the physicochemical properties of the compounds to estimate their fate in different environmental compartments.
The environmental persistence of TCPs is influenced by both biotic and abiotic degradation processes. Biodegradation is considered the dominant degradation process in aerobic waters and soil. mst.dk The degradation pathway likely involves a stepwise enzymatic hydrolysis to orthophosphate and phenolic moieties, with the resulting phenol (B47542) undergoing further degradation. mst.dkmst.dk The rate of biodegradation can vary among isomers; for instance, the ortho isomer has been observed to degrade slightly faster than the meta and para isomers in river water. mst.dkmst.dk In sewage sludge, TCP is readily biodegraded, with a reported half-life of 7.5 hours and up to 99% degradation within 24 hours. mst.dkwho.int Abiotic degradation, by contrast, is a much slower process, with a half-life of 96 days. who.int
The high octanol-water partition coefficient (log K_ow) of TCP, which is 5.1, indicates a high potential for bioaccumulation. mst.dkwho.int Measured bioconcentration factors (BCF) in several fish species range from 165 to 2768. who.int Despite this, the radioactivity from radiolabelled TCP was observed to be lost rapidly when exposure ceased, with depuration half-lives ranging from 25.8 to 90 hours. who.int
The following tables present a summary of research findings on the environmental fate and transport of tricresyl phosphate isomers.
Table 1: Environmental Transport and Degradation of Tricresyl Phosphate (TCP)
| Parameter | Finding | Source(s) |
| Atmospheric Fate | ||
| Atmospheric Half-life | Estimated at 26 hours due to reaction with hydroxyl radicals. | mst.dk |
| Transport Mechanism | Occurs in both gaseous and particulate-adsorbed states, allowing for long-range transport. | nih.gov |
| Aqueous Fate | ||
| Adsorption | Rapidly adsorbs to river/lake sediment and soil due to low water solubility and high adsorption. | who.intmst.dk |
| Mobility in Soil | Considered relatively immobile in soil with low expectation of leaching. | mst.dkmst.dk |
| Degradation | ||
| Primary Degradation Process | Biodegradation is the dominant process in aerobic waters and soil. | mst.dk |
| Biodegradation in River Water | Complete degradation in river water within 5 days. | who.int |
| Biodegradation in Sewage Sludge | Half-life of 7.5 hours, with up to 99% degradation in 24 hours. | mst.dkwho.int |
| Abiotic Degradation Half-life | 96 days. | who.int |
| Bioaccumulation | ||
| Log K_ow | 5.1 | who.int |
| Bioconcentration Factor (BCF) | 165-2768 in various fish species. | who.int |
| Depuration Half-life in Fish | 25.8 to 90 hours. | who.int |
Table 2: Isomer-Specific Degradation and Properties
| Isomer | Degradation Rate Comparison | Notes | Source(s) |
| ortho-cresyl phosphate | Degrades slightly faster than meta and para isomers in river water. | Modern commercial TCP mixtures contain less than 1% of the ortho-isomer. | who.intmst.dk |
| meta-cresyl phosphate | Degrades slower than the ortho isomer but faster than the para isomer in river water. | Predominant isomer in industrial-grade TCP. | mst.dk |
| para-cresyl phosphate | Degrades slower than the ortho and meta isomers in river water. | Predominant isomer in industrial-grade TCP. | mst.dk |
Metabolic Pathways and Biotransformation of Cresyl Phosphate Esters in Model Systems
In Vitro Metabolic Studies
In vitro systems are crucial for elucidating the metabolic pathways of xenobiotics without the complexities of a whole-animal model. For cresyl phosphate (B84403) esters, liver microsomes, S9 fractions, and various cell lines have been employed to investigate their biotransformation.
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). nih.gov Studies using liver microsomes from various species, including fish and rats, have demonstrated the metabolism of cresyl phosphate esters. For instance, in vitro metabolic kinetics of cresyl diphenyl phosphate (CDP) in crucian carp (B13450389) liver microsomes showed significant depletion of the parent compound over time, indicating its susceptibility to microsomal metabolism. nih.gov
The S9 fraction, which contains both microsomal and cytosolic enzymes, offers a broader view of metabolic potential. For tricresyl phosphate (TCP), studies with S9 fractions have been used to assess its metabolic activation. lgcstandards.com These systems provide the necessary enzymes for initial oxidative metabolism as well as subsequent conjugation reactions.
Enzymatic Biotransformation Mechanisms
The biotransformation of cresyl phosphate esters is primarily governed by two major enzyme families: cytochrome P450 monooxygenases and carboxylesterases.
Cytochrome P450 (CYP) Enzymes: The CYP superfamily is responsible for the initial oxidative metabolism of many cresyl phosphate esters. nih.gov This process is critical as it can lead to either detoxification or metabolic activation. The specific CYP isoforms involved can vary depending on the structure of the cresyl phosphate ester. For tri-o-cresyl phosphate (TOCP), CYP enzymes catalyze the hydroxylation of a methyl group on one of the o-cresyl rings. who.intnih.gov This initial step is a prerequisite for the formation of the neurotoxic metabolite, saligenin cyclic o-tolyl phosphate. who.intnih.gov In silico studies and experiments with recombinant human CYPs have helped to identify the specific isoforms involved in the metabolism of various organophosphate flame retardants. nih.gov
Esterases: Carboxylesterases are also involved in the metabolism of cresyl phosphate esters through the hydrolysis of the phosphate ester bonds. This action results in the cleavage of the cresyl or phenyl groups from the phosphate backbone, leading to the formation of diaryl and monoaryl phosphates and the corresponding cresol (B1669610) or phenol (B47542). This is generally considered a detoxification pathway.
Identification and Characterization of Primary and Secondary Metabolites
The metabolism of cresyl phosphate esters results in a variety of primary and secondary metabolites. The specific metabolites formed depend on the parent compound's structure and the metabolic pathway involved.
For tri-o-cresyl phosphate (TOCP), the metabolic pathways are well-documented. who.int
Hydroxylation: The initial step involves the CYP-mediated hydroxylation of one of the o-methyl groups to form a hydroxymethyl derivative. who.int
Cyclization: This intermediate can then undergo intramolecular rearrangement to form the highly neurotoxic metabolite, saligenin cyclic o-tolyl phosphate. who.intnih.gov
Dearylation: Another significant pathway is the hydrolytic cleavage of one of the o-cresyl groups, leading to the formation of di-o-cresyl phosphate and o-cresol (B1677501). nih.gov
Further Oxidation: The hydroxymethyl group can be further oxidized to an aldehyde and then a carboxylic acid (o-hydroxybenzoic acid), which are then excreted. nih.gov
In studies with rats administered TOCP, the major metabolites found in urine were di-o-cresyl hydrogen phosphate, o-cresol, and o-hydroxybenzoic acid. nih.gov TOCP and o-cresol were the predominant compounds identified in feces. nih.gov
Based on these findings, the predicted primary metabolites for Bis(o-cresyl) p-Cresyl Phosphate would likely include hydroxylated cresyl derivatives, di-cresyl phosphates (such as di-o-cresyl phosphate and o-cresyl p-cresyl phosphate), and the corresponding cresols.
Kinetics of Metabolic Activation and Detoxification
The balance between metabolic activation and detoxification determines the ultimate toxicity of a cresyl phosphate ester. The kinetics of these processes can be evaluated in vitro.
A study on the in vitro metabolism of cresyl diphenyl phosphate (CDP) in crucian carp liver microsomes determined the Michaelis-Menten kinetic parameters. nih.gov The maximum velocity (Vmax) was found to be 12,700 ± 2120 pmol/min/mg protein, and the Michaelis-Menten constant (Km) was 1030 ± 212 μM. nih.gov The in vitro hepatic clearance (CLint) was calculated to be 12.3 μL/min/mg protein. nih.gov Such data is vital for understanding how rapidly the compound is metabolized and for comparing the metabolic rates between different compounds or species.
Table 1: In Vitro Metabolic Kinetics of Cresyl Diphenyl Phosphate (CDP) in Crucian Carp Liver Microsomes
| Parameter | Value | Unit |
| Vmax | 12,700 ± 2120 | pmol/min/mg protein |
| Km | 1030 ± 212 | μM |
| CLint | 12.3 | μL/min/mg protein |
Data from Feng et al., 2021. nih.gov
In Silico Approaches for Predicting Metabolic Fates
In recent years, computational or in silico models have become increasingly valuable for predicting the metabolic fate of chemicals, including organophosphate esters. nih.gov These models use techniques like density functional theory (DFT) and molecular dynamics (MD) simulations to predict the likelihood and outcome of metabolic reactions. nih.gov
For organophosphorus flame retardants, DFT calculations have been used to clarify the CYP-catalyzed biotransformation to their diester metabolites. nih.gov These studies can predict the relative ease of different metabolic reactions, such as Cα-hydroxylation and O-dealkylation, and thus forecast the major metabolic pathways. nih.gov Molecular dynamics simulations can further unravel the binding interactions between the substrate and the active site of a specific CYP isoform, providing insights into enzyme-substrate specificity. nih.gov
While no specific in silico studies on Bis(o-cresyl) p-Cresyl Phosphate were found, these computational approaches could be applied to predict its metabolic profile and potential for forming toxic metabolites.
Mechanistic Toxicological Research on Cresyl Phosphate Esters
Molecular Interactions with Esterase Enzymes (e.g., Cholinesterases, Neuropathy Target Esterase)
The primary molecular targets for the neurotoxicity of organophosphate compounds, including cresyl phosphates, are specific serine esterase enzymes. The interaction with these enzymes is a critical initiating event in the cascade leading to neurotoxicity. The presence of two ortho-cresyl groups in Bis(o-cresyl) p-Cresyl Phosphate (B84403) suggests a high potential for these interactions.
Organophosphate-induced delayed neuropathy (OPIDN) is a significant toxicological outcome associated with certain cresyl phosphate isomers. industrialchemicals.gov.auindustrialchemicals.gov.au This condition is initiated by the interaction with Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6). The proposed mechanism involves a two-step process:
Inhibition: The organophosphate compound phosphorylates the active site serine of the NTE enzyme. nih.gov
Aging: The phosphorylated enzyme undergoes a subsequent chemical rearrangement, cleaving off a carbon-oxygen bond and leaving a negatively charged phosphate group attached to the enzyme. This "aged" enzyme is resistant to reactivation. nih.gov
Development of OPIDN is thought to occur when more than 70% of the NTE in the nervous system is inhibited and aged. nih.gov However, some evidence suggests that aging may not be an absolute requirement for all compounds that cause neuropathy. nih.gov
In addition to NTE, cresyl phosphates interact with cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Tri-o-cresyl phosphate (TOCP), a structurally related isomer, is metabolized in the body to form cresyl saligenin phosphate (CBDP), which is a potent, irreversible inhibitor of both AChE and BChE. nih.gov Inhibition of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine, can lead to acute cholinergic toxicity. The interaction involves the formation of a stable, phosphorylated enzyme that disrupts normal nerve signaling. nih.govnih.gov
| Enzyme Target | Interacting Compound Class | Mechanism of Interaction | Toxicological Consequence |
| Neuropathy Target Esterase (NTE) | Ortho-substituted cresyl phosphates | Covalent phosphorylation of the active site serine, followed by "aging" | Organophosphate-Induced Delayed Neuropathy (OPIDN) nih.govnih.gov |
| Acetylcholinesterase (AChE) | Metabolites of cresyl phosphates (e.g., CBDP) | Covalent phosphorylation of the active site serine | Disruption of cholinergic neurotransmission nih.gov |
| Butyrylcholinesterase (BChE) | Metabolites of cresyl phosphates (e.g., CBDP) | Covalent phosphorylation of the active site serine | Serves as a bioscavenger, but its inhibition can indicate exposure nih.gov |
Perturbation of Cellular Signaling Pathways and Receptor Systems
Beyond direct enzyme inhibition, cresyl phosphates and their metabolites can interfere with various cellular signaling pathways and receptor systems, contributing to broader cellular dysfunction.
Studies on cresyl diphenyl phosphate (CDP), another mixed cresyl phosphate ester, have shown that it can directly bind to and activate Liver X Receptor α (LXRα). nih.gov LXRα is a nuclear receptor that plays a pivotal role in regulating the transcription of genes involved in lipid metabolism and transport. The binding affinity of different organophosphate esters to LXRα was found to be in the order of tricresyl phosphate (TCRP) > CDP > triphenyl phosphate (TPHP). nih.gov Activation of this pathway can lead to disruptions in hepatic lipid homeostasis.
Furthermore, metabolites such as p-cresol (B1678582) can influence signaling cascades related to cellular stress responses. Exposure to p-cresol has been demonstrated to increase the levels of cAMP response element-binding protein (CREB). nih.gov CREB is a key transcription factor that mediates cellular responses to a variety of signals, including those generated by oxidative stress. Its activation can promote cell survival by upregulating genes involved in detoxification and anti-apoptotic pathways. nih.gov
| Signaling Pathway/Receptor | Perturbing Agent | Observed Effect | Downstream Consequence |
| Liver X Receptor α (LXRα) Signaling | Cresyl Diphenyl Phosphate (CDP), Tricresyl Phosphate (TCRP) | Direct binding to and activation of LXRα | Altered transcription of genes related to lipid metabolism, potential for hepatic steatosis nih.gov |
| CREB Signaling | p-Cresol (metabolite) | Increased levels and activation of CREB transcription factor | Upregulation of cell survival and ROS detoxification genes (e.g., APE1) nih.gov |
Induction of Oxidative Stress and Associated Cellular Responses
The metabolism of cresyl phosphates can lead to the formation of compounds that induce oxidative stress. p-Cresol and its conjugated form, p-cresyl sulphate (PCS), have been identified as potent inducers of reactive oxygen species (ROS) production. nih.govnih.gov An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, which can damage cellular components.
Key findings on the induction of oxidative stress include:
Increased ROS Production: Both p-cresol and PCS contribute to a significant increase in the generation of ROS. nih.gov
Cellular Damage: This ROS excess can cause lipid peroxidation (damage to cell membranes), DNA damage, and mitochondrial dysfunction. nih.gov
Glutathione Depletion: p-Cresol has been shown to be more toxic than several other uremic toxins in its ability to deplete intracellular glutathione, a critical non-enzymatic antioxidant. nih.gov
Extracellular Vesicle Formation: p-Cresol can enhance the formation of extracellular vesicles (EVs), which in turn can promote further ROS generation, contributing to a cycle of oxidative stress. nih.gov
In response to this oxidative challenge, cells activate defense mechanisms, including the upregulation of antioxidant enzymes.
| Biomarker/Process | Effect of p-Cresol/p-Cresyl Sulphate | Cellular Consequence |
| Reactive Oxygen Species (ROS) | Increased production | Oxidative damage to lipids, proteins, and DNA nih.govnih.gov |
| Glutathione (GSH) | Depletion | Reduced cellular antioxidant capacity nih.gov |
| Antioxidant Enzymes (SOD, CAT, GPx) | Upregulation (cellular response) | Attempt to mitigate oxidative damage nih.gov |
| Mitochondrial Function | Dysfunction | Impaired energy production and further ROS generation nih.gov |
| Extracellular Vesicles (EVs) | Enhanced formation | Promotion and propagation of oxidative stress signals nih.gov |
Mechanisms of Endocrine System Modulation
Certain cresyl phosphate esters have been shown to modulate the endocrine system, potentially acting as endocrine-disrupting chemicals (EDCs). The mechanisms are varied and can affect different points in hormone synthesis and signaling pathways.
One suggested mechanism for the effects of tricresyl phosphate on the adrenal glands and ovaries is the inhibition of neutral cholesterol ester hydrolase (nCEH). industrialchemicals.gov.au This enzyme is crucial for catalyzing the conversion of stored cholesteryl esters into free cholesterol, which is the precursor for the synthesis of steroid hormones. Inhibition of nCEH would therefore disrupt steroidogenesis.
Toxicology studies with commercial tricresyl phosphate mixtures have revealed non-neoplastic lesions indicative of endocrine effects. In female rats, long-term exposure was associated with ovarian interstitial cell hyperplasia. nih.gov In mice, exposure led to cytoplasmic vacuolization of the adrenal cortex. nih.gov These findings point towards a disruption of normal endocrine function in these tissues. While the precise receptor interactions for cresyl phosphates are not as well-defined as for other EDCs like bisphenol A, the histopathological evidence strongly suggests an interference with endocrine homeostasis. industrialchemicals.gov.aunih.gov
Alterations in Gene Expression and Epigenetic Mechanisms
Exposure to cresyl phosphate esters can lead to significant changes in gene expression, underpinning many of their toxicological effects. These alterations can occur through the activation of transcription factors or via epigenetic modifications.
In zebrafish embryos, exposure to cresyl diphenyl phosphate (CDP) resulted in widespread transcriptional changes. nih.gov Genes associated with several key metabolic pathways were affected, including those involved in the synthesis, transport, and metabolism of phospholipids, glycerolipids, fatty acids, and sphingolipids. nih.gov This reflects a profound disruption of lipid homeostasis at the genetic level.
As mentioned previously, the metabolite p-cresol can activate the transcription factor CREB, which in turn regulates the expression of genes involved in cellular defense against oxidative stress, such as APE1 (Apurinic/apyrimidinic endonuclease 1), a DNA repair enzyme. nih.gov
While direct evidence for epigenetic modifications by cresyl phosphates is limited, studies on other organophosphate EDCs provide a plausible model. For instance, methoxychlor (B150320) has been shown to affect ovarian function by altering DNA methylation patterns, an epigenetic mechanism that can persistently change gene expression without altering the DNA sequence itself. nih.gov
| Compound | Model System | Affected Genes/Pathways | Mechanism |
| Cresyl Diphenyl Phosphate (CDP) | Zebrafish Embryos | Genes in lipid synthesis, transport, and metabolism | Transcriptional regulation nih.gov |
| p-Cresol (metabolite) | In vitro cell models | Genes regulated by CREB (e.g., APE1, anti-apoptotic genes) | Activation of transcription factor nih.gov |
Developmental Pathways Affected in Model Organisms (Molecular and Cellular Basis)
Studies in model organisms like zebrafish and rats have revealed that cresyl phosphates can interfere with critical developmental pathways, particularly those related to neurodevelopment and reproductive system development.
The link between Neuropathy Target Esterase (NTE) and neurodevelopment is highlighted by studies in zebrafish. The knockdown of the PNPLA6 gene, which encodes for NTE, results in significant motor neuron defects. nih.gov This provides a direct molecular basis for how the inhibition of NTE by ortho-cresyl phosphates during development could lead to neurodevelopmental abnormalities.
In broader terms, exposure to cresyl diphenyl phosphate (CDP) during early life stages in zebrafish embryos was shown to disrupt both lipid and energy homeostasis. nih.gov This was evidenced by significant alterations in the lipid content and profile of the embryos, as well as an increase in ATP levels and swimming activity, suggesting a state of metabolic perturbation. nih.gov
In mammalian models, studies with tricresyl phosphate mixtures have demonstrated effects on the male reproductive system. In F344/N rats, exposure led to diffuse aspermatogenesis in the testes, indicating a disruption of the normal developmental and maturation process of sperm cells. nih.gov
| Model Organism | Compound/Target | Developmental Effect | Molecular/Cellular Basis |
| Zebrafish | Knockdown of PNPLA6 (NTE gene) | Motor neuron defects | Disruption of normal NTE function required for neuronal integrity nih.gov |
| Zebrafish Embryos | Cresyl Diphenyl Phosphate (CDP) | Disruption of lipid and energy homeostasis | Altered transcription of metabolic genes nih.gov |
| Rats | Tricresyl Phosphate (TCP) | Aspermatogenesis | Interference with testicular cell development and function nih.gov |
Ecotoxicological Pathways and Ecological Impact Research
Bioaccumulation and Biomagnification Potentials in Aquatic and Terrestrial Food Webs
The potential for chemical substances to accumulate in living organisms and magnify up the food chain is a significant concern for ecosystem health. For OPFRs, including isomers of tricresyl phosphate (B84403), studies have shown a varied potential for bioaccumulation.
Research indicates that the bioaccumulation of OPFRs is influenced by their lipophilicity (hydrophobicity). A study on the marine food webs of Laizhou Bay, North China, observed a significant positive correlation between the bioaccumulation factors (BAFs) of OPFRs and their lipophilicity. nih.gov However, for highly hydrophobic compounds, there can be a decrease in biota-sediment accumulation factors (BSAFs) beyond a certain threshold. nih.gov
While some OPFRs have shown the potential for biomagnification, others exhibit trophic dilution. For instance, a study in Taihu Lake, China, found negative relationships between the concentration of several OPFRs and the trophic level of aquatic species, indicating trophic dilution rather than magnification. nih.gov Specifically, tris(2-chloroisopropyl) phosphate (TCIPP), tris(1,3-dichloroisopropyl) phosphate (TDCIPP), and tris(methylphenyl) phosphate (TMPP) showed statistically significant trophic dilution. nih.gov In contrast, another study in a marine food web reported trophic magnification factors (TMFs) for OPFRs ranging from 1.06 to 2.52, suggesting a potential for biomagnification. nih.gov The differing findings highlight that the bioaccumulation and biomagnification potential of OPFRs can be site-specific and depend on the particular food web structure.
Table 1: Bioaccumulation and Trophic Transfer of Selected Organophosphate Flame Retardants
| Compound | Location/Food Web | Finding | Reference |
| Various OPFRs | Laizhou Bay, China (Marine) | Trophic magnification factors (TMFs) ranged from 1.06 to 2.52, indicating biomagnification potential. | nih.gov |
| TCIPP, TDCIPP, TMPP | Taihu Lake, China (Freshwater) | Statistically significant trophic dilution with TMFs of 0.55, 0.39, and 0.42, respectively. | nih.gov |
| General OPFRs | Global Aquatic Products | Chlorinated OPFRs generally showed predominance in accumulation. | acs.org |
Trophic Transfer Dynamics and Ecological Impact on Trophic Levels
The movement of contaminants through food webs, or trophic transfer, determines the exposure levels for organisms at different trophic positions. Studies on OPFRs have revealed complex trophic transfer dynamics.
In a study of a lake food web, total OPFR concentrations were highest in plankton, followed by invertebrates and then fish, suggesting a general trend of decreasing concentrations with increasing trophic level for many of these compounds. nih.gov For example, tris(isobutyl) phosphate (TIBP) was the dominant OPFR in plankton, while tris(2-chloroethyl) phosphate (TCEP) and triphenyl phosphate (TPHP) were more dominant in fish, indicating differential partitioning and metabolism among species. nih.gov
The ecological impact on different trophic levels is a direct consequence of this trophic transfer. High concentrations at the base of the food web can have bottom-up effects, while biomagnification can lead to adverse effects in top predators. Benthic, or bottom-dwelling, fish have been found to accumulate more OPFRs than pelagic fish and invertebrates, likely due to their close association with contaminated sediments. nih.gov
Mechanistic Responses in Non-Target Organisms (e.g., Aquatic Invertebrates, Fish, Algae)
The toxicity of cresyl phosphate isomers is known to be structure-specific, with the ortho-isomers being particularly noted for inducing organophosphate-induced delayed neuropathy (OPIDN). industrialchemicals.gov.au While modern commercial mixtures of tricresyl phosphate have reduced levels of the ortho-isomer, the potential for neurotoxic effects remains a concern. industrialchemicals.gov.auindustrialchemicals.gov.au
Beyond neurotoxicity, OPFRs can elicit a range of mechanistic responses in non-target organisms. Studies have shown that some OPFRs can act as endocrine disruptors. industrialchemicals.gov.au For example, cresyl diphenyl phosphate (CDP), a related triaryl phosphate, has been shown to induce hepatic steatosis (fatty liver) in mice by directly binding to the Liver X Receptor α (LXRα), a key regulator of lipid metabolism. nih.gov This finding suggests a specific molecular mechanism through which these compounds can exert adverse effects.
In aquatic organisms, the primary mode of action for some phosphate chemicals is the inhibition of acetylcholinesterase (AChE), an essential enzyme for nerve function. nih.gov The toxicity of OPFRs to aquatic life, including fish, daphnia, and algae, has been documented, with some compounds being classified as hazardous. mdpi.com For instance, triphenyl phosphine (B1218219) (TPP) has been shown to have high acute toxicity to fish. mdpi.com
Development and Validation of Mechanistic Biomarkers for Environmental Exposure
To effectively monitor and assess the impact of environmental contaminants like Bis(o-cresyl) p-Cresyl Phosphate-d7, the development of reliable biomarkers is crucial. Biomarkers can provide an early warning of exposure and potential adverse effects.
Given the known neurotoxic potential of some cresyl phosphate isomers, the inhibition of neuropathy target esterase (NTE) is a key biomarker for OPIDN. industrialchemicals.gov.au For other OPFRs that act on the nervous system, the inhibition of AChE serves as a well-established biomarker of exposure and effect. nih.gov
Recent research into the molecular mechanisms of OPFR toxicity, such as the interaction with nuclear receptors like LXRα, opens the door for the development of more specific mechanistic biomarkers. nih.gov For example, changes in the expression of genes regulated by LXRα could potentially serve as biomarkers for exposure to compounds like cresyl diphenyl phosphate and, by extension, other structurally similar triaryl phosphates. The use of silicone wristbands has also been explored as a passive sampling method to measure ambient exposure to OPFRs, which can then be correlated with urinary metabolite concentrations, a biomarker of internal dose. oregonstate.edu
Ecosystem-Level Effects and Ecological Risk Assessment Methodologies
The ultimate goal of ecotoxicological research is to understand and predict the effects of chemicals at the ecosystem level and to conduct robust ecological risk assessments. The risk assessment for tricresyl phosphate and other OPFRs considers their environmental release, persistence, and toxicity. industrialchemicals.gov.auservice.gov.uk
Ecological risk assessments often use a tiered approach, starting with a comparison of predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs). If the PEC/PNEC ratio is greater than one, a more detailed assessment is warranted. service.gov.uk Risk quotient (RQ) methods are also employed, where the RQ is calculated by dividing the measured environmental concentration by a toxicological endpoint (e.g., LC50). An RQ value greater than one indicates a significant risk to the ecosystem. mdpi.comresearchgate.net
Studies have identified potential risks for surface water, sediment, and soil compartments from the use of tricresyl phosphate in various applications. service.gov.uk While some OPFRs are not considered persistent, their continuous release into the environment can lead to pseudo-persistence and chronic exposure for aquatic organisms. industrialchemicals.gov.au The ecological risk of OPFRs is often highest in areas with significant industrial or human activity. industrialchemicals.gov.au Furthermore, the assessment of chemical mixtures is critical, as organisms in the environment are exposed to a complex cocktail of contaminants. nih.gov
Emerging Research Directions and Future Perspectives
Integration of Omics Technologies (Proteomics, Metabolomics, Transcriptomics) for Mechanistic Insights
The "omics" fields represent a holistic approach to understanding the complex biological responses to chemical exposures at the molecular level. The integration of proteomics (the study of proteins), metabolomics (the study of metabolites), and transcriptomics (the study of RNA transcripts) can provide a detailed picture of the mechanisms of toxicity for compounds like cresyl phosphates.
Transcriptomics: Studies have begun to unravel the genetic response to TCP exposure. For example, research on human hepatocellular cells (HepG2) has shown that TCP can induce significant DNA damage and trigger apoptosis (programmed cell death) through oxidative stress. nih.gov A transcriptomic analysis using a qPCR array of 84 genes related to human cancer pathways revealed significant alterations in HepG2 cells after TCP treatment, confirming its hepatotoxic potential. nih.gov The National Toxicology Program (NTP) has also conducted in vivo transcriptomic studies in rats exposed to TCP to identify potential points of departure for toxicity assessments. nih.gov
Metabolomics: The metabolism of TCP is complex and isomer-specific. The neurotoxic ortho-isomer is known to be metabolized by the cytochrome P450 system into a highly toxic intermediate, saligenin cyclic o-tolyl phosphate (B84403) (SCOTP), which inhibits neuropathy target esterase (NTE). wikipedia.org In contrast, other metabolic pathways can lead to detoxification. wikipedia.org Stable isotope labeling is a cornerstone of modern metabolomics, used to trace metabolic pathways and quantify metabolite levels with high accuracy. nih.govnih.gov
Proteomics: The toxic effects of TCP isomers, particularly the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by metabolites, are well-documented. nih.gov Proteomics can identify the full spectrum of protein targets and downstream effects.
In all these omics applications, accurate quantification of the parent compound and its metabolites in biological matrices is paramount. Bis(o-cresyl) p-Cresyl Phosphate-d7 serves as an ideal internal standard for mass spectrometry-based analyses, allowing for precise measurement by correcting for variations during sample preparation and analysis. nih.govnih.gov This ensures that the observed biological changes are accurately correlated with internal dose levels.
Development of Novel Analytical Probes and Tracers for Environmental and Biological Monitoring
The development of sensitive and selective analytical methods is crucial for monitoring the presence of cresyl phosphates in the environment and in biological systems. This compound is a prime example of a novel analytical tool designed for this purpose.
Stable isotope-labeled compounds are the gold standard for isotope dilution analysis, a powerful technique for quantifying trace levels of contaminants. nih.govnih.gov By adding a known amount of the deuterated standard to a sample, the ratio of the labeled to the unlabeled compound can be measured by mass spectrometry. This allows for highly accurate quantification, as any loss of the analyte during extraction or analysis will also affect the deuterated standard in the same proportion. nih.gov
The use of deuterated internal standards has been successfully applied to the analysis of various organophosphate flame retardants (OPFRs) in diverse matrices, including:
Water (drinking water, seawater, wastewater) nih.gov
Urine, for human biomonitoring nih.govnih.gov
Soil and sediment researchgate.net
Isotope tracers are also invaluable for studying the environmental fate, transport, and bioaccumulation of pollutants. nih.gov For instance, a study on the biodegradation of [¹⁴C]Tri-p-cresyl phosphate (a radiolabeled isomer) in an activated-sludge system was able to identify p-hydroxybenzoic acid as the major metabolite and determine the compound's half-life. nih.gov The use of a stable isotope tracer like this compound offers a non-radioactive alternative for conducting similar fate and transport studies, enhancing safety while providing high-fidelity data.
Computational Chemistry and Advanced Molecular Modeling for Fate and Activity Predictions
Computational chemistry and molecular modeling are increasingly used to predict the environmental fate, toxicity, and biological activity of chemicals, reducing the need for extensive animal testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models have been developed for organophosphates to predict their acetylcholinesterase inhibitory potency. nih.govnih.gov Such models can help classify the toxicity of various TCP isomers and related compounds. A mechanism-based 3D-QSAR approach has been validated for a large number of structurally diverse organophosphate and carbamate (B1207046) compounds. nih.gov
Pharmacophore Modeling: This technique can be used to identify the essential structural features of a molecule required for its biological activity. It has been used to design new OPFRs with potentially lower toxicity while maintaining high flame retardancy. portlandpress.com
Atmospheric Transport Models: Models like CanMETOP are used to simulate the global atmospheric transport and environmental cycling of OPFRs, helping to predict their concentrations in air and seawater. acs.org
This compound and other isotopically labeled standards are critical for the validation of these computational models. By providing precise empirical data on the actual concentrations and transformation of TCPs in various environmental and biological systems, these standards help refine and improve the predictive accuracy of the models.
Green Chemistry Principles Applied to Cresyl Phosphate Remediation and Degradation
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. nih.gov Applying these principles to the remediation of cresyl phosphates from contaminated environments is a key area of future research.
Bioremediation, which uses microorganisms or their enzymes to break down pollutants, is a promising green approach. nih.gov Research has shown that several bacterial species are capable of degrading TCP isomers.
Table 1: Biodegradation of Tricresyl Phosphate (TCP) Isomers by Brevibacillus brevis
| TCP Isomer | Concentration | Degradation Rate (5 days) |
|---|---|---|
| tri-m-cresyl phosphate | 1 mg L⁻¹ | 82.91% |
| tri-p-cresyl phosphate | 1 mg L⁻¹ | 93.91% |
| tri-o-cresyl phosphate | 1 mg L⁻¹ | 53.92% |
Data sourced from a study on TCP biodegradation by Brevibacillus brevis. nih.govresearchgate.net
The study identified that biodegradation proceeds through pathways involving the release and absorption of various ions and the production of organic acids. nih.gov Another study using [¹⁴C]Tri-p-cresyl phosphate found its half-life in sewage sludge to be just 7.5 hours. nih.govwho.int
This compound is an invaluable tool for this research. It allows scientists to:
Trace the degradation pathways of specific isomers in complex microbial systems.
Accurately quantify the rate of degradation and the formation of intermediate metabolites.
Distinguish between the target compound and background interferences, leading to a clearer understanding of the remediation process.
Other green chemistry approaches involve using less hazardous solvents, such as bio-based solvents and ionic liquids, to mediate the nucleophilic degradation of organophosphates. researchgate.netfrontiersin.orgacs.org
Multi-Media and Multi-Species Exposure Assessment Strategies
Organophosphate flame retardants, including TCPs, are ubiquitous environmental pollutants found in air, water, soil, sediment, and biota. mdpi.comresearchgate.net This widespread presence necessitates comprehensive exposure assessment strategies that consider multiple environmental compartments and various species.
TCPs have been detected in river water, wastewater, sewage sludge, and aquatic organisms. who.intmdpi.com Human exposure is also a concern, with studies measuring TCP metabolites in urine and investigating transfer from consumer products, like those for infants, to hands and then saliva. nih.govcabidigitallibrary.org
Table 2: Environmental Concentrations of Tricresyl Phosphate (TCP)
| Environmental Medium | Concentration Range | Location/Context |
|---|---|---|
| River Sediment | up to 1300 ng/g | General Environmental Monitoring |
| Marine Sediment | up to 2160 ng/g | General Environmental Monitoring |
| Fish and Shellfish | up to 40 ng/g | General Environmental Monitoring |
Data sourced from the WHO Environmental Health Criteria 110. who.int
Advanced exposure assessments require robust analytical methods to track the movement and accumulation of TCPs through the food web and across different environmental media. This compound is essential for these multi-media and multi-species studies. Its use as an internal standard ensures the accuracy of concentration data across a wide variety of sample types, from water and soil to animal tissues and human bio-fluids. This allows for the development of more accurate exposure models and a better understanding of the potential risks to both ecosystem and human health. service.gov.uk
Regulatory Science and Policy Implications Based on Academic Research
Scientific Data Supporting Environmental Quality Standards and Guidelines
Environmental quality standards and guidelines for organophosphate flame retardants, such as tricresyl phosphate (B84403) (TCP), are established based on extensive toxicological and environmental fate data. TCP is a complex mixture of isomers used as a plasticizer, flame retardant, and lubricant additive. who.intnj.gov Its release into the environment can occur from manufacturing and end-point use, leading to its presence in air, water, and soil. who.int
Scientific studies have detected TCP in various environmental compartments. For instance, concentrations in Canadian drinking water have been measured at levels between 0.4 and 4.3 ng/L, while air concentrations near industrial sites in Japan have reached up to 70 ng/m³. who.int Due to its low water solubility and high adsorption potential, TCP is often found in suspended sediment and sewage sludge. who.intmst.dk
Toxicological data forms the primary basis for setting protective standards. The neurotoxicity of the ortho-isomers of TCP is a major concern, leading to a condition known as organophosphate-induced delayed neuropathy (OPIDN). nih.govnj.gov Aquatic toxicity is also a key consideration. Studies have shown that the primary productivity of certain freshwater green algae can be reduced by 50% at concentrations as low as 1.5 to 4.2 ng/L for the tri-o-cresyl phosphate (TOCP) isomer. who.int Based on such data, regulatory bodies establish standards to protect both human health and ecosystems. For example, the New Jersey Department of Environmental Protection has set a ground water quality criterion of 3 µg/L for mixed isomers of tricresyl phosphate, based on a reference dose derived to protect against OPIDN. nj.gov Similarly, workplace exposure limits, such as the OSHA permissible exposure limit (PEL) of 0.1 mg/m³, are in place to protect workers. nj.gov
The table below summarizes some of the key environmental and health-based standards for Tricresyl Phosphate.
Interactive Table 1: Environmental Quality Standards and Health-Based Limits for Tricresyl Phosphate (TCP)
| Jurisdiction/Agency | Medium | Standard/Guideline | Value | Comments | Reference |
|---|---|---|---|---|---|
| NJ DEP | Ground Water | Quality Criterion | 3 µg/L | Based on protection against organophosphate-induced delayed neuropathy (OPIDN). | nj.gov |
| NJ DEP | Ground Water | Practical Quantitation Level (PQL) | 0.1 µg/L | The lowest level at which the compound can be reliably quantified. | nj.gov |
| OSHA | Workplace Air | Permissible Exposure Limit (PEL) | 0.1 mg/m³ | 8-hour time-weighted average, measured as tri-o-cresyl phosphate. | nj.gov |
| NIOSH | Workplace Air | Recommended Exposure Limit (REL) | 0.1 mg/m³ | 10-hour time-weighted average. | nj.gov |
| ACGIH | Workplace Air | Threshold Limit Value (TLV) | 0.1 mg/m³ | 8-hour time-weighted average. | nj.gov |
| UK Environment Agency | Freshwater | Predicted No-Effect Concentration (PNEC) | 0.032 µg/L | Derived from long-term fish toxicity data. | service.gov.uk |
| UK Environment Agency | Marine Water | Predicted No-Effect Concentration (PNEC) | 0.0032 µg/L | Calculated from freshwater data using an assessment factor of 100. | service.gov.uk |
Application of Mechanistic Understanding in Risk Assessment Frameworks
The risk assessment frameworks for TCP and other organophosphates are heavily reliant on a mechanistic understanding of their toxicity. The primary toxicological endpoint of concern for TCP is organophosphate-induced delayed neuropathy (OPIDN), a condition characterized by damage to the central and peripheral nervous systems. nih.gov Decades of research have established that this neurotoxicity is primarily caused by the tri-o-cresyl phosphate (TOCP) isomer and other isomers containing at least one ortho-cresyl group. who.intnih.gov These compounds are metabolized in the body to form a highly reactive agent, saligenin cyclic o-tolyl phosphate, which inhibits a specific enzyme in the nervous system called neuropathy target esterase (NTE). who.int
This mechanistic knowledge is directly applied in risk assessment. Regulatory agencies recognize that the toxicity of a commercial TCP product is directly related to its content of ortho-isomers. nih.gov Therefore, risk assessments often focus on quantifying these specific isomers. The U.S. National Toxicology Program, for example, conducts detailed studies on specific TCP formulations, noting the percentage of each isomer, including the tri-o-cresyl phosphate content. nih.gov
This understanding allows for the development of a Reference Dose (RfD), which is an estimate of a daily oral exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime. The RfD for TCP is specifically derived to be protective against the onset of OPIDN. nj.gov New Jersey's groundwater criterion, for instance, is based on an RfD of 4 x 10⁻⁴ mg/kg/day, a value applied to total TCP mixtures under the prudent assumption that they could have an OPIDN potential as great as pure TOCP. nj.gov This conservative approach, rooted in mechanistic understanding, ensures that public health is protected even when the exact isomeric composition of an environmental contaminant is unknown.
Role of Deuterated Analogs in Exposure Science and Regulatory Monitoring
The enforcement of environmental quality standards and the validation of risk assessment models depend on the ability to accurately and reliably measure contaminants in various media. This is the critical role played by deuterated analogs like Bis(o-cresyl) p-Cresyl Phosphate-d7. In exposure science and regulatory monitoring, this compound serves as an internal standard for analytical methods, most notably gas chromatography-mass spectrometry (GC-MS). faa.govcdc.gov
An internal standard is a chemical compound added in a constant amount to samples, blanks, and calibration standards in a chemical analysis. Because the deuterated analog is chemically almost identical to the non-deuterated target analyte (TCP isomers), it behaves similarly during sample extraction, cleanup, and injection into the analytical instrument. faa.gov However, due to the difference in mass from the incorporated deuterium (B1214612) atoms, the mass spectrometer can distinguish it from the native compound.
The use of this compound and similar labeled isotopes in an isotope dilution method provides several key advantages:
Correction for Analyte Loss: It automatically corrects for any loss of the target analyte during sample preparation, ensuring more accurate final concentration measurements. faa.gov
Improved Precision and Reproducibility: It accounts for variations in instrument response from one analysis to the next, leading to more precise and reliable data. faa.gov
Enhanced Sensitivity: The use of labeled isotopes can help enhance the sensitivity for these compounds, allowing for lower detection limits. nj.gov
Analytical methods developed by agencies for monitoring purposes, such as those for detecting TCP in aircraft cabin air or in environmental water samples, explicitly recommend the use of an internal standard to ensure data quality. faa.govnj.gov For example, a method for detecting TCP on air filters noted that an internal standard is necessary due to potential interference from other collected compounds that could alter the retention time of the TCP isomers, and identified deuterated compounds as suitable for this purpose. faa.gov Therefore, while this compound is not the target of regulation itself, it is an essential tool that enables the accurate quantification required for regulatory compliance and exposure assessment of its toxicologically relevant counterparts.
Scientific Contributions to International Chemical Management Policies
Scientific research on organophosphate esters (OPEs), facilitated by precise analytical techniques, provides the foundational evidence for international chemical management policies. As regulations restricted the use of polybrominated diphenyl ethers (PBDEs), OPEs like tricresyl phosphate became major replacements. nih.govnih.gov This shift led to increased scientific scrutiny of OPEs to determine if they were regrettable substitutions. nih.gov
International bodies rely on this body of scientific work. The World Health Organization's International Programme on Chemical Safety (IPCS) has published Environmental Health Criteria for tricresyl phosphate, synthesizing the available data on its environmental fate, exposure, and toxicity to inform risk assessments globally. who.int These assessments are crucial for international agreements like the Stockholm Convention on Persistent Organic Pollutants (POPs), which aims to eliminate or restrict the production and use of the world's most hazardous chemicals. wikipedia.org
While TCP is not currently listed under the Stockholm Convention, the scientific criteria and review process for adding new chemicals are well-established. pops.intiisd.org The convention's review committee assesses chemicals based on their persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. iisd.org The ongoing generation of high-quality monitoring data—made possible by analytical standards like this compound—is vital for these evaluations. Recently, another organophosphate, the pesticide chlorpyrifos, was added to the convention for elimination, demonstrating that this class of chemicals is under active international review. panna.org
The scientific community's work on OPEs, from developing analytical methods to conducting large-scale exposure and toxicity studies, directly informs national and international policies, driving a more precautionary approach to chemical management and encouraging the search for safer alternatives. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying Bis(o-cresyl) p-Cresyl Phosphate-d7 in complex matrices?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for high sensitivity and specificity. Deuterated analogs like this compound serve as internal standards to correct for matrix effects and ionization efficiency variations. Ensure calibration curves span the expected concentration range, and validate recovery rates using spiked samples. Cross-check results with nuclear magnetic resonance (NMR) for structural confirmation .
- Experimental Design Tip : Include a dilution series to address potential matrix interference, as outlined in phosphatidylcholine assay protocols for handling samples exceeding standard ranges .
Q. How can researchers optimize synthesis protocols for this compound to ensure isotopic purity?
- Methodological Answer : Employ deuterated precursors (e.g., deuterated cresols) in a controlled anhydrous environment to minimize proton exchange. Monitor reaction progress via thin-layer chromatography (TLC) and confirm isotopic purity using Fourier-transform infrared spectroscopy (FTIR) to detect residual -OH groups. Purify via column chromatography with silica gel, and validate purity (>98%) using gas chromatography (GC-MS) .
- Data Contradiction Analysis : If unexpected non-deuterated peaks appear in GC-MS, revisit precursor storage conditions (e.g., exposure to moisture) or reaction stoichiometry.
Q. What stability considerations are critical for storing this compound in long-term studies?
- Methodological Answer : Store aliquots in amber vials under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis or oxidation. Conduct accelerated stability tests (e.g., 40°C/75% relative humidity for 4 weeks) and compare degradation products via LC-MS. Include a stability-indicating assay in validation protocols .
Advanced Research Questions
Q. How do isotopic effects (deuteration) influence the kinetic behavior of this compound in catalytic systems?
- Methodological Answer : Compare reaction rates of deuterated and non-deuterated analogs using stopped-flow spectroscopy or computational density functional theory (DFT) simulations. Focus on kinetic isotope effects (KIEs) in hydrolysis or phosphorylation reactions. For experimental validation, use pseudo-first-order conditions and track deuterium retention via NMR .
- Data Contradiction Analysis : If observed KIEs deviate from theoretical predictions, assess solvent isotope effects or secondary bonding interactions using molecular dynamics (MD) simulations.
Q. What strategies resolve contradictions in reported toxicity profiles of organophosphate derivatives like this compound?
- Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., cell line specificity, exposure duration). Replicate conflicting assays under standardized conditions (e.g., OECD guidelines) and use omics approaches (transcriptomics/metabolomics) to identify mechanistic outliers. Validate findings with orthogonal assays (e.g., acetylcholinesterase inhibition vs. cytotoxicity) .
Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Calibrate models using experimental octanol-water partition coefficients (log P) and soil adsorption data. Validate predictions with microcosm studies tracking deuterium-labeled compound degradation via LC-HRMS .
Methodological Frameworks
Q. What theoretical frameworks guide mechanistic studies of deuterated organophosphates?
- Answer : Link experiments to transition-state theory (TST) for kinetic analyses or the conceptual density functional theory (CDFT) for electronic structure insights. For environmental studies, integrate the fugacity model to predict phase partitioning .
Q. How to design a reproducible protocol for synthesizing this compound?
- Answer : Follow the "FINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Use commercially available deuterated precursors.
- Novelty : Optimize solvent systems (e.g., ionic liquids) to enhance yield.
- Ethical : Adhere to green chemistry principles to minimize waste .
Tables for Quick Reference
| Parameter | Recommended Method | Validation Criteria |
|---|---|---|
| Isotopic Purity | GC-MS/NMR | >98% deuterium incorporation |
| Stability (Long-Term) | Accelerated aging + LC-MS | ≤5% degradation over 6 months |
| Environmental Persistence | QSAR modeling + microcosm assays | R² ≥ 0.85 for model predictions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
